molecular formula C11H11BrO3 B6201928 methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate CAS No. 2090708-24-8

methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate

Cat. No.: B6201928
CAS No.: 2090708-24-8
M. Wt: 271.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom at the 7-position of the benzofuran ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets. The bromine atom at the 7-position can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit the activity of key enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .

Comparison with Similar Compounds

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate can be compared with other benzofuran derivatives, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification with methyl acetoacetate.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "Bromine", "Methyl acetoacetate", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 2,3-dihydro-1-benzofuran with bromine in the presence of sulfuric acid and water to yield 7-bromo-2,3-dihydro-1-benzofuran.", "Step 2: Esterification of 7-bromo-2,3-dihydro-1-benzofuran with methyl acetoacetate in the presence of sodium hydroxide to yield methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate." ] }

CAS No.

2090708-24-8

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.